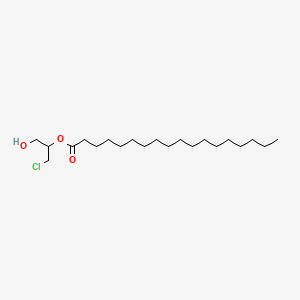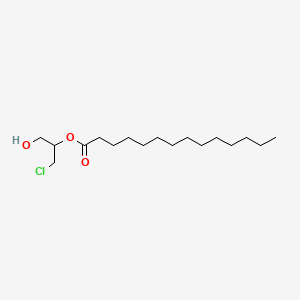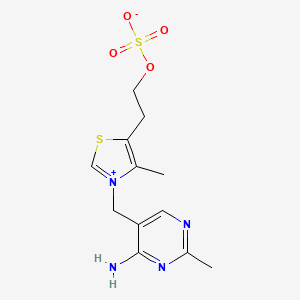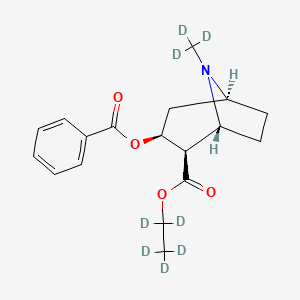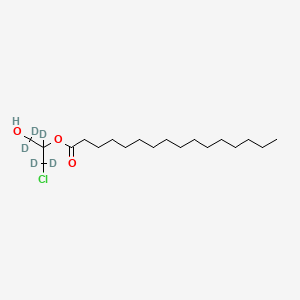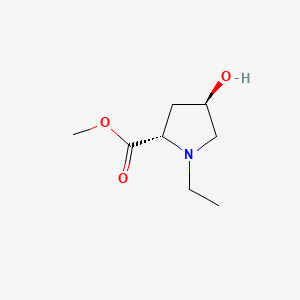![molecular formula C5H10O4 B583564 2-deoxy-D-[5-13C]ribose CAS No. 159838-86-5](/img/structure/B583564.png)
2-deoxy-D-[5-13C]ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-deoxy-D-Ribose is a reducing sugar formed as a degradation product during metabolism of thymidine by thymidine phosphorylase . It is used as a precursor to deoxyribonucleic acid and induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
Synthesis Analysis
2-deoxy-D-ribose is synthesized from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . The enzyme deoxyribose-phosphate aldolase (EC 4.1.2.4) catalyzes the reversible chemical reaction 2-deoxy-D-ribose 5-phosphate D-glyceraldehyde 3-phosphate + acetaldehyde .Molecular Structure Analysis
The molecular formula of 2-deoxy-D-ribose is C5H10O4 . Its average mass is 134.130 Da and its monoisotopic mass is 134.057907 Da .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs, EC 4.1.2.4) are acetaldehyde-dependent, Class I aldolases that catalyze a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) . DERA enzymes have been found to accept also other types of aldehydes as their donor, and in particular as acceptor molecules .Physical and Chemical Properties Analysis
2-deoxy-D-ribose appears as a crystalline powder that is white to slightly yellow in color . Its melting point is 236°C .Mechanism of Action
The catalytic mechanism of DERA enzymes is well-studied and involves the formation of a covalent enzyme-substrate intermediate . The mechanism proceeds via the formation of a Schiff base with Lys 167 at the active site. A nearby residue, Lys 201, is critical to the reaction by increasing the acidity of protonated Lys 167, so Schiff base formation can occur more readily .
Future Directions
Properties
IUPAC Name |
(4S,5R)-(613C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-IPJOWORCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([13CH2]OC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


